2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-phenyl-, monopotassium salt
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Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-phenyl-, monopotassium salt is a chemical compound with the molecular formula C18H14KNO3 and a molecular weight of 331.40696. This compound is known for its unique structure, which includes a naphthalene ring system substituted with hydroxy, methoxy, and phenylcarbamoyl groups, and a potassium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-phenyl-, monopotassium salt typically involves the reaction of 3-hydroxy-7-methoxy-2-naphthoic acid with phenyl isocyanate in the presence of a base, followed by the addition of potassium hydroxide to form the monopotassium salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-phenyl-, monopotassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-phenyl-, monopotassium salt has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-phenyl-, monopotassium salt involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-, potassium salt
- 3-Hydroxy-2-naphthanilide
Uniqueness
What sets 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-phenyl-, monopotassium salt apart is its specific combination of functional groups and the presence of a potassium ion, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
101453-69-4 |
---|---|
Molecular Formula |
C18H14KNO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
potassium;6-methoxy-3-(phenylcarbamoyl)naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO3.K/c1-22-15-8-7-12-11-17(20)16(10-13(12)9-15)18(21)19-14-5-3-2-4-6-14;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
InChI Key |
LTYCGFJSZPZYBY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)[O-])C(=O)NC3=CC=CC=C3.[K+] |
Origin of Product |
United States |
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